1,7-Phenanthroline-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

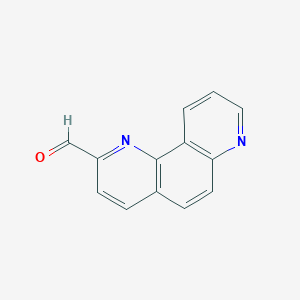

1,7-Phenanthroline-2-carbaldehyde is an organic compound belonging to the phenanthroline family. It is characterized by the presence of a phenanthroline core with an aldehyde functional group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Phenanthroline-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,7-phenanthroline with an appropriate aldehyde precursor under controlled conditions. For instance, the reaction of 1,7-phenanthroline with formylating agents such as Vilsmeier-Haack reagent can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Phenanthroline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo substitution reactions at the phenanthroline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: 1,7-Phenanthroline-2-carboxylic acid.

Reduction: 1,7-Phenanthroline-2-methanol.

Substitution: Various substituted phenanthroline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,7-Phenanthroline-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: The compound is employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.

Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological molecules.

Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.

Wirkmechanismus

The mechanism of action of 1,7-Phenanthroline-2-carbaldehyde involves its interaction with metal ions and biological molecules. The phenanthroline core can chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by blocking their active sites. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,10-Phenanthroline: Another member of the phenanthroline family, commonly used as a ligand in coordination chemistry.

2,2’-Bipyridine: A related compound with similar chelating properties.

Phenanthrene: The parent hydrocarbon structure without the nitrogen atoms.

Uniqueness

1,7-Phenanthroline-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts additional reactivity compared to other phenanthroline derivatives. This functional group allows for further chemical modifications and applications in various fields .

Biologische Aktivität

1,7-Phenanthroline-2-carbaldehyde is a compound belonging to the phenanthroline family, recognized for its significant biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a phenanthroline core with an aldehyde group at the second position. This structural arrangement allows it to act as a versatile ligand for metal ions, enhancing its biochemical properties. The synthesis of this compound can be achieved through several methods, with the Vilsmeier-Haack reaction being one of the most common. This method involves the formylation of 1,7-phenanthroline using phosphorus oxychloride and N,N-dimethylformamide as reagents, typically requiring controlled temperatures to optimize yields.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions. These interactions can modulate various biological processes, including enzyme activity and metal ion transport. The coordination occurs through nitrogen atoms in the phenanthroline structure, which can influence cellular mechanisms such as apoptosis and cell proliferation .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes has been noted as a potential mechanism for its efficacy.

Cytotoxicity in Cancer Cells

Research has shown that this compound displays cytotoxic effects against various cancer cell lines. For instance, studies indicated moderate cytotoxicity against prostate cancer cells (PC-3) with an IC50 value of approximately 18 μM. The compound induces apoptosis in tumor cells through mechanisms similar to other known phenanthroline derivatives .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| PC-3 | 18 | Yes |

| DU145 | 30–80 | Yes |

| HeLa | Moderate | Yes |

| MCF-7 | Moderate | Yes |

| HT29 | Moderate | Yes |

Study on Apoptosis Induction

A significant study investigated the effects of this compound on cell cycle progression and apoptosis in cancer cells. The study utilized Annexin V/PI assays to confirm that treatment with the compound resulted in increased apoptotic cell populations compared to untreated controls. The findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Interaction with DNA

Further research has explored the interaction of 1,7-phenanthroline derivatives with DNA. These compounds can stabilize G-quadruplex structures in DNA, which are associated with regulatory functions in gene expression and cellular aging. This property suggests potential applications in targeting genetic diseases and cancer therapies .

Applications in Medicinal Chemistry

The unique properties of this compound make it valuable in various fields:

- Drug Development : Its ability to induce apoptosis in cancer cells positions it as a promising candidate for anticancer drug development.

- Antimicrobial Agents : Its effectiveness against bacterial strains highlights its potential use in developing new antimicrobial therapies.

- Coordination Chemistry : As a ligand for metal ions, it can be utilized in synthesizing metal complexes for various analytical and therapeutic applications .

Eigenschaften

IUPAC Name |

1,7-phenanthroline-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-5-3-9-4-6-12-11(13(9)15-10)2-1-7-14-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBRPIGVQKJGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2N=C(C=C3)C=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.